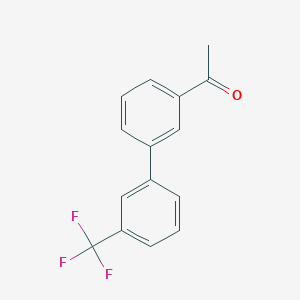

1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR data for 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone (CDCl$$_3$$, 300 MHz) reveals characteristic signals:

- A singlet at δ 2.65 ppm integrates for three protons, corresponding to the acetyl methyl group (-COCH$$_3$$).

- Aromatic protons appear as multiplets between δ 7.50–7.75 ppm, consistent with the deshielding effects of the -CF$$_3$$ and acetyl groups.

$$ ^{13}\text{C} $$ NMR (75 MHz, CDCl$$3$$) shows a carbonyl carbon signal at δ 197.7 ppm, confirming the presence of the acetyl group. The -CF$$3$$ carbon resonates at δ 124.9 ppm (q, $$ J = 288 \, \text{Hz} $$) due to coupling with fluorine nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (KBr) exhibits key absorption bands:

Properties

IUPAC Name |

1-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBPDGRNRIYQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382238 | |

| Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352032-25-8 | |

| Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

This method couples a trifluoromethyl-substituted aryl halide with an acetyl-substituted boronic acid. For example:

- 3-Bromo-(trifluoromethyl)benzene + 3-acetylphenylboronic acid → 1-(3'-trifluoromethylbiphenyl-3-yl)ethanone.

Advantages :

Ullmann Coupling

Copper-catalyzed coupling of 3-iodoacetophenone with 3-trifluoromethylphenyl bromide offers an alternative route. However, this method requires higher temperatures (100–120°C) and longer reaction times.

Friedel-Crafts Acylation

Direct acylation of pre-formed 3'-trifluoromethylbiphenyl is challenging due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring. However, using a Lewis acid catalyst (e.g., AlCl₃) and acetyl chloride, the acetyl group can be introduced at the meta position relative to the biphenyl bond.

Limitations :

- Low yield (~30–40%) due to poor electrophilic substitution reactivity.

- Competing ortho/para byproducts necessitate chromatographic purification.

Malonic Ester Synthesis

Adapted from the synthesis of pyridinyl ketones, this method involves:

- Acylation : Reacting 3'-trifluoromethylbiphenyl-3-carboxylic acid with malonic acid dimethyl ester in the presence of MgCl₂ and triethylamine.

- Decarboxylation : Hydrolysis and thermal decarboxylation to yield the ketone.

Conditions :

Comparative Analysis of Methods

Chemical Reactions Analysis

1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for developing new drugs, particularly in the following areas:

- Anticancer Agents : Studies have shown that derivatives of trifluoromethylated biphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group can modulate the interaction with biological targets, enhancing the efficacy of anticancer agents.

- Antimicrobial Activity : Research indicates that 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Materials Science

In materials science, this compound is explored for its utility in synthesizing advanced materials:

- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. This compound can be used as a monomer or additive in polymer formulations to improve performance characteristics.

- Fluorinated Materials : The unique properties of fluorinated compounds are valuable in creating materials with specific surface characteristics, such as hydrophobicity and oleophobicity. Applications include coatings and films that require enhanced durability and resistance to environmental factors.

Environmental Studies

The environmental impact of chemical compounds is an increasingly important area of research:

- Pollutant Degradation : Research has focused on the degradation pathways of fluorinated compounds in the environment. Understanding how 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone behaves under various conditions can help assess its environmental persistence and potential toxicity.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone. Researchers modified the compound to enhance its interaction with specific cancer cell receptors, resulting in improved potency against breast cancer cells. The study demonstrated a significant reduction in cell viability at low concentrations, indicating promising therapeutic potential.

Case Study 2: Development of Fluorinated Polymers

In another research project, scientists investigated the use of 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone as a building block for fluorinated polymers. The resulting materials exhibited superior chemical resistance and thermal stability compared to traditional polymers. These findings suggest applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Ethanone Derivatives

Key Observations :

Key Observations :

- For example, nitro-substituted indolyl ethanones exhibit antimalarial activity surpassing chloroquine .

- Substituent position critically affects activity. Hydroxylation at C-2/C-5 in phenolic ethanones enhances α-glucosidase inhibition, whereas methoxylation at C-4 reduces potency .

Metabolic and Stability Profiles

- Trifluoromethyl vs. Methyl: The -CF₃ group in 1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone resists oxidative metabolism compared to methyl analogs, prolonging half-life in vivo .

- Chlorine Substitution: Chlorinated derivatives (e.g., 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone) may form reactive metabolites via CYP450-mediated dehalogenation, posing toxicity risks .

Biological Activity

1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone, a compound characterized by its trifluoromethyl group and biphenyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological implications.

The biological activity of 1-(3'-trifluoromethylbiphenyl-3-yl)ethanone is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been known to act as inhibitors of specific enzymes involved in critical biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Biochemical Pathways

1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone may modulate several biochemical pathways, including:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and signal transduction, leading to decreased cell proliferation and altered metabolic processes.

- Apoptosis Induction : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

- Cell Cycle Regulation : The compound may influence cell cycle progression, particularly in cancerous cells, by arresting the cell cycle at various phases .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

- Bioavailability : The extent and rate at which the compound enters systemic circulation are crucial for its effectiveness.

- Metabolism : Liver enzymes metabolize this compound, leading to various metabolites that may exhibit distinct biological activities.

- Tissue Distribution : The distribution within tissues is mediated by specific transporters and binding proteins, influencing its availability at target sites.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone:

- Anticancer Activity : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involved inducing apoptosis and altering gene expression related to cell cycle regulation .

- Inhibition Studies : Research indicated that compounds with similar structures could inhibit key enzymes in metabolic pathways, impacting cellular metabolism and proliferation rates. For instance, enzyme inhibition led to reduced ATP production in treated cells .

Data Tables

The following table summarizes key findings related to the biological activity of 1-(3'-trifluoromethylbiphenyl-3-YL)ethanone and similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone | MCF-7 | 8.47 ± 0.18 | Induces apoptosis |

| Similar Compound BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest |

| Similar Compound BPU | HeLa | 8.47 ± 0.18 | Inhibits proliferation |

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Controls :

- Quality by Design (QbD) : Use DOE to optimize reaction time (12–18 hr), temperature (75–85°C), and catalyst loading (5–15 mol% Pd). Critical parameters: Pd purity (>99%) and boronic acid dryness .

- In-Line Analytics : Implement PAT tools (e.g., FTIR) to monitor acetyl group incorporation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.